N,N-Di(but-3-en-1-yl)-4-methylbenzenesulfonamide
Overview
Description
N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a sulfonamide group attached to a 4-methylbenzene ring, with two but-3-enyl groups attached to the nitrogen atom.
Scientific Research Applications
N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with but-3-enylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method reduces reaction time and improves the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The but-3-enyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted sulfonamides.
Mechanism of Action
The mechanism of action of N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect. The but-3-enyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity to the target enzyme.
Comparison with Similar Compounds
Similar Compounds
N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide: Unique due to the presence of but-3-enyl groups.
N,N-DI(But-2-enyl)-4-methylbenzenesulfonamide: Similar structure but with but-2-enyl groups.
N,N-DI(But-3-enyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom on the benzene ring.
Uniqueness
N,N-DI(But-3-enyl)-4-methylbenzenesulfonamide is unique due to the specific positioning of the but-3-enyl groups, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the benzene ring also contributes to its distinct properties.
Properties
IUPAC Name |
N,N-bis(but-3-enyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h4-5,8-11H,1-2,6-7,12-13H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKYBMYSBJLKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465901 | |
Record name | N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104144-06-1 | |
Record name | N,N-Di(but-3-en-1-yl)-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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